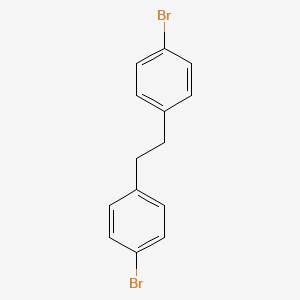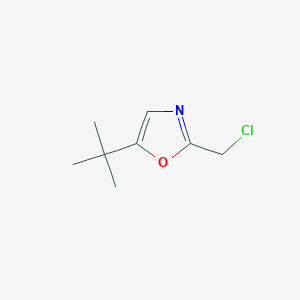
5-叔丁基-2-(氯甲基)噁唑
概述
描述
The compound 5-tert-Butyl-2-(chloromethyl)oxazole is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The tert-butyl group attached to the 5-position and the chloromethyl group at the 2-position indicate that the compound could have interesting chemical and physical properties, as well as potential biological activity. The oxazole ring is a common motif in various chemical compounds with applications ranging from agriculture to pharmaceuticals .
Synthesis Analysis
The synthesis of oxazole derivatives often involves cyclization reactions. For instance, 4-substituted 3-aryl-5-tert-butyl-4-oxazolin-2-ones were prepared using α-bromoketone cyclization, which could be a similar approach to synthesizing 5-tert-butyl-2-(chloromethyl)oxazole . The introduction of substituents on the oxazole ring can be achieved through various synthetic strategies, including the use of chlorine gas for chlorination and diazabicyclo[5.4.0]undecene for dehydrochlorination . These methods highlight the versatility of oxazole chemistry and the potential for creating a wide array of substituted oxazoles, including the compound of interest.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be determined using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using 1H NMR spectroscopy and X-ray diffraction . Similarly, the structure of 5-tert-butyl-2-(chloromethyl)oxazole could be analyzed using these techniques to confirm the placement of substituents and to understand the conformation of the molecule.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including cyclopalladation, as seen with (S)-4-tert-Butyl-2-methyl-2-oxazoline . This reaction involves the activation of a C-H bond and the formation of a palladacycle, which could be a potential reaction pathway for 5-tert-butyl-2-(chloromethyl)oxazole if it were to interact with palladium(II) acetate. Additionally, the presence of the chloromethyl group could make the compound a candidate for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be influenced by their substituents. For instance, the tert-butyl group is known to impart steric bulk, which can affect the compound's solubility and reactivity . The chloromethyl group could make the compound more reactive towards nucleophiles due to the presence of the electrophilic carbon atom. Theoretical studies, such as density functional theory (DFT), can provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and stability of the compound .
科学研究应用
合成和生物活性
- 一种合成2-炔基噁唑的新协议,包括5-叔丁基-2-(氯甲基)噁唑衍生物,展示了它们在抗癌活动中的潜力。这种方法提供了一种多功能的途径来功能化噁唑,在人类胃癌和膀胱肿瘤细胞中显示出显著的生物活性(Cao et al., 2020)。
合成技术
- 已开发出用于2,5-二取代噁唑的先进合成路线,这类噁唑包括5-叔丁基-2-(氯甲基)噁唑。这些方法实用且简单,突显了该化合物在各种化学合成中的实用性(Feng et al., 2013)。
手性辅助剂和抗肿瘤剂中的应用
- 手性噁唑啉-2-酮,与5-叔丁基-2-(氯甲基)噁唑密切相关,作为手性辅助剂具有重要的药用活性。它们已被用于一锅法合成,展示了它们在大规模制药生产中的适用性(Barta et al., 2000)。
在除草活动中的作用
- 已合成噁唑衍生物,包括5-叔丁基-2-(氯甲基)噁唑,并显示出显著的除草活性。这些发现表明其在农业科学中的潜在应用,特别是在杂草管理中(Kudo et al., 1998)。
安全和危害
The safety information available for “5-tert-Butyl-2-(chloromethyl)oxazole” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
生化分析
Biochemical Properties
5-tert-Butyl-2-(chloromethyl)oxazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including covalent binding, non-covalent interactions, and enzyme inhibition or activation.
Cellular Effects
The effects of 5-tert-Butyl-2-(chloromethyl)oxazole on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules, leading to changes in downstream cellular responses. Additionally, it can impact the expression of specific genes, thereby altering protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, 5-tert-Butyl-2-(chloromethyl)oxazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 5-tert-Butyl-2-(chloromethyl)oxazole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-tert-Butyl-2-(chloromethyl)oxazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 5-tert-Butyl-2-(chloromethyl)oxazole can degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to this compound can result in cumulative effects on cellular processes, which may differ from its initial impact.
Dosage Effects in Animal Models
The effects of 5-tert-Butyl-2-(chloromethyl)oxazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. Beyond this threshold, the compound’s effects can become more pronounced, potentially leading to toxicity.
Metabolic Pathways
5-tert-Butyl-2-(chloromethyl)oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and the levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of 5-tert-Butyl-2-(chloromethyl)oxazole within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its effects on cellular processes.
Subcellular Localization
The subcellular localization of 5-tert-Butyl-2-(chloromethyl)oxazole plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with specific biomolecules and its overall impact on cellular function.
属性
IUPAC Name |
5-tert-butyl-2-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGZUJZYTRPEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514200 | |
| Record name | 5-tert-Butyl-2-(chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224441-73-0 | |
| Record name | 5-tert-Butyl-2-(chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

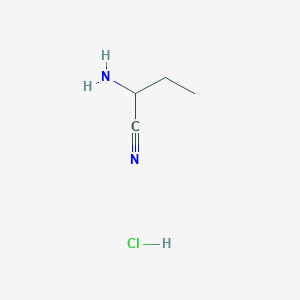
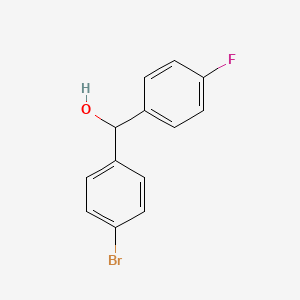


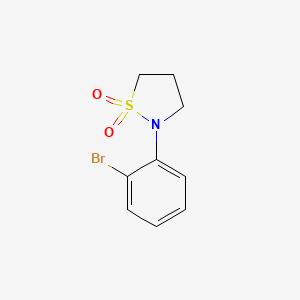


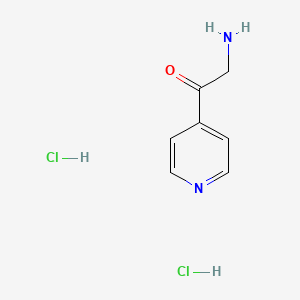
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)

